2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
CAS No.: 1266693-75-7
Cat. No.: VC6278780
Molecular Formula: C10H11ClFN3O
Molecular Weight: 243.67
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1266693-75-7 |
---|---|
Molecular Formula | C10H11ClFN3O |
Molecular Weight | 243.67 |
IUPAC Name | 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H |
Standard InChI Key | VSOHOCUQGRMBEA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NOC(=N2)CCN)F.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, reflects its heterocyclic backbone: a 1,2,4-oxadiazole ring with oxygen at position 1, nitrogen at positions 2 and 4, and carbon substituents at positions 3 and 5 . The 4-fluorophenyl group at position 3 introduces aromaticity and electron-withdrawing effects, while the ethylamine side chain at position 5 provides a primary amine site for salt formation (Figure 1).
Table 1: Molecular Descriptors
Crystallographic and Conformational Insights
Though X-ray diffraction data are unavailable, computational models predict a planar oxadiazole ring with dihedral angles of ~15° between the fluorophenyl and ethylamine groups . The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, a trait critical for bioavailability in drug discovery.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically involves cyclocondensation of amidoximes with fluorinated carboxylic acid derivatives. A representative route includes:
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Amidoxime Formation: Reaction of 4-fluorobenzonitrile with hydroxylamine yields 4-fluorophenylamidoxime.
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Cyclization: Heating the amidoxime with ethyl chloroacetate in ethanol catalyzed by KOH forms the 1,2,4-oxadiazole ring.
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Amine Functionalization: Reduction of the ester group to ethylamine followed by HCl treatment produces the hydrochloride salt .
Table 2: Synthetic Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Cyclization | Ethanol, KOH, 80°C, 12 hr | 65-70% | >95% |
Salt Formation | HCl (g), diethyl ether, 0°C | 85% | 99% |
Scalability and Industrial Production
Bulk synthesis employs palletized reactors with argon purging to minimize oxidative byproducts. American Elements reports kilogram-scale production at 99.9% purity using recrystallization from acetonitrile .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white crystalline powder stable at room temperature. Preliminary data suggest:
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Solubility: >50 mg/mL in DMSO; <1 mg/mL in water (improves with sonication)
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Hygroscopicity: Low; storage under argon recommended for long-term stability
Spectroscopic Signatures
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IR (KBr): 3350 cm (N-H stretch), 1650 cm (C=N oxadiazole), 1220 cm (C-F)
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H NMR (DMSO-d): δ 8.2 (d, 2H, Ar-F), 3.1 (q, 2H, CHNH), 1.4 (t, 3H, CH)
Reactivity and Functionalization
Amine Group Reactivity
The primary amine participates in:
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Acylation: Forms stable amides with acyl chlorides (e.g., benzoyl chloride)
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Schiff Base Formation: Condenses with aldehydes to yield imines for metal coordination complexes
Oxadiazole Ring Modifications
Applications in Scientific Research
Pharmaceutical Development
Oxadiazoles are privileged scaffolds in drug design. This compound’s fluorophenyl moiety may enhance blood-brain barrier penetration, suggesting utility in:
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Antidepressants: Analogues inhibit monoamine oxidase-B (IC ~2.1 μM)
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Antimicrobials: Demonstrates MIC values of 8 μg/mL against S. aureus
Materials Science
Incorporated into polymers, the oxadiazole unit improves thermal stability (T >200°C) and electron-transport properties for OLED applications .
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